

"carcinogenicity of vinyl chloride and its metabolites"

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Compound of Interest

Compound Name: Vinyl Chloride

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An In-depth Technical Guide on the Carcinogenicity of **Vinyl Chloride** and Its Metabolites

Introduction

Vinyl chloride, a colorless gas, is a significant industrial chemical primarily used in the production of poly**vinyl chloride** (PVC).[1] It is a well-established human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[2][3] The primary cancer associated with **vinyl chloride** exposure is a rare and aggressive form of liver cancer known as hepatic angiosarcoma (ASL).[4][5] Evidence also links it to hepatocellular carcinoma (HCC), brain and lung cancers, lymphoma, and leukemia.[1][2] The carcinogenic activity of **vinyl chloride** is not due to the parent compound itself but rather its metabolic activation in the liver into reactive, electrophilic metabolites.[6][7] This guide provides a detailed examination of the metabolic pathways, the formation of DNA adducts, and the subsequent molecular events that lead to cancer, supported by quantitative data and experimental methodologies.

Metabolism of Vinyl Chloride

The metabolism of **vinyl chloride** is a critical prerequisite for its carcinogenicity and occurs predominantly in the liver. The primary pathway involves oxidation by the cytochrome P450 2E1 (CYP2E1) enzyme system.[8][9]

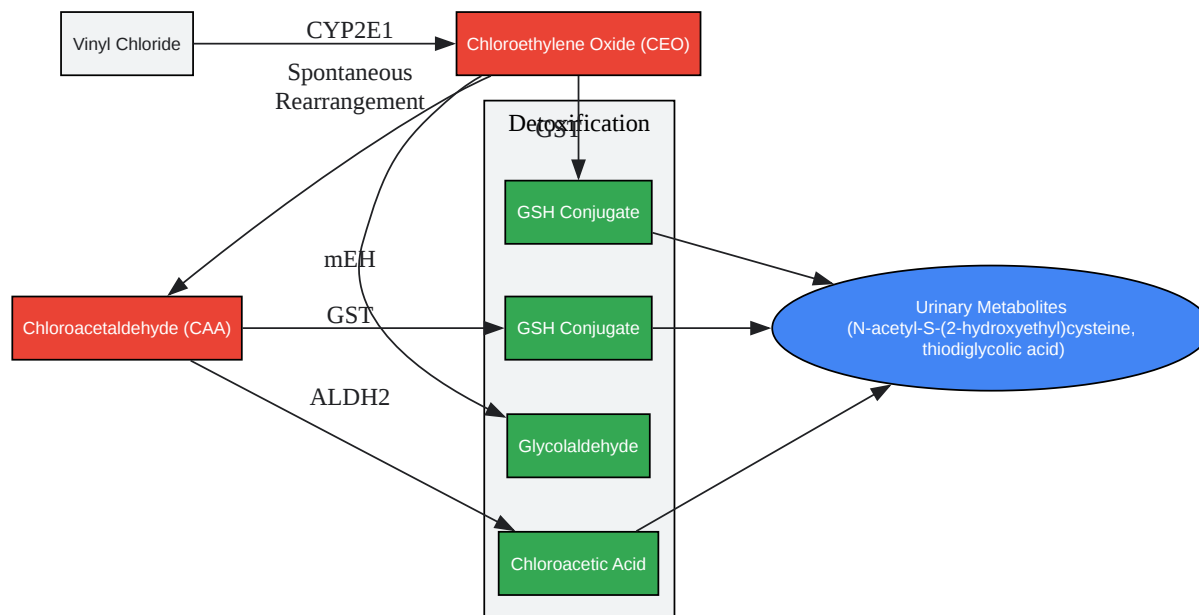
1.1. Metabolic Activation Pathway

Vinyl chloride is metabolized by CYP2E1 to form the highly reactive epoxide intermediate, chloroethylene oxide (CEO).^{[7][8]} CEO is an unstable compound that can undergo several transformations:

- It can spontaneously rearrange to form 2-chloroacetaldehyde (CAA).^{[6][8]}
- It can be detoxified by conjugation with glutathione (GSH).^[2]
- It can be hydrolyzed by microsomal epoxide hydrolase (mEH) to glycolaldehyde.^[2]

Chloroacetaldehyde can also be detoxified, either by conjugation with GSH or by oxidation to chloroacetic acid via aldehyde dehydrogenase 2 (ALDH2).^{[2][8]} The primary urinary metabolites resulting from these detoxification pathways are N-acetyl-S-(2-hydroxyethyl)cysteine and thiodiglycolic acid.^{[2][8]}

Both CEO and CAA are electrophilic alkylating agents capable of reacting with cellular macromolecules, including DNA, RNA, and proteins.^{[6][10]} However, CEO is considered the more potent ultimate carcinogen due to its higher reactivity with DNA compared to CAA.^{[6][11]} Saturation of this metabolic pathway occurs at high exposure concentrations, typically above 250 ppm in rats.^[2]



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Caption: Metabolic activation and detoxification of **vinyl chloride**.

Mechanism of Carcinogenicity: DNA Adduct Formation and Mutagenesis

The carcinogenicity of **vinyl chloride** is driven by the formation of DNA adducts by its reactive metabolites, CEO and CAA. These adducts can lead to miscoding during DNA replication, resulting in permanent mutations.[6][12]

2.1. Formation of DNA Adducts

CEO and CAA react with DNA bases to form several types of adducts. The major adduct formed is 7-(2-oxoethyl)guanine (7-OEG), which constitutes about 98% of all adducts.[9][10]

However, the most biologically relevant adducts in terms of mutagenesis are the cyclic etheno adducts:[6]

- 1,N⁶-ethenoadenine (εA)
- 3,N⁴-ethenocytosine (εC)
- N²,3-ethenoguanine (N²,3-εG)
- 1,N²-ethenoguanine (1,N²-εG)

These etheno adducts are promutagenic, meaning they have a high potential to cause mutations if not repaired before DNA replication.[6][13] For instance, εA can lead to A → T and A → G transversions, while εC can cause C → T transitions.[12] The formation of these adducts has been demonstrated in the liver, lung, and kidney of rats exposed to **vinyl chloride**, with the highest concentrations found in the liver, the primary target organ.[10]

Table 1: DNA Adduct Levels in Preweanling Sprague-Dawley Rats Exposed to **Vinyl Chloride**
Protocol: Lactating female rats with 10-day-old pups were exposed to 600 ppm **vinyl chloride** by inhalation for 4 hours/day for 5 days. Adduct concentrations were measured immediately after the final exposure.[10]

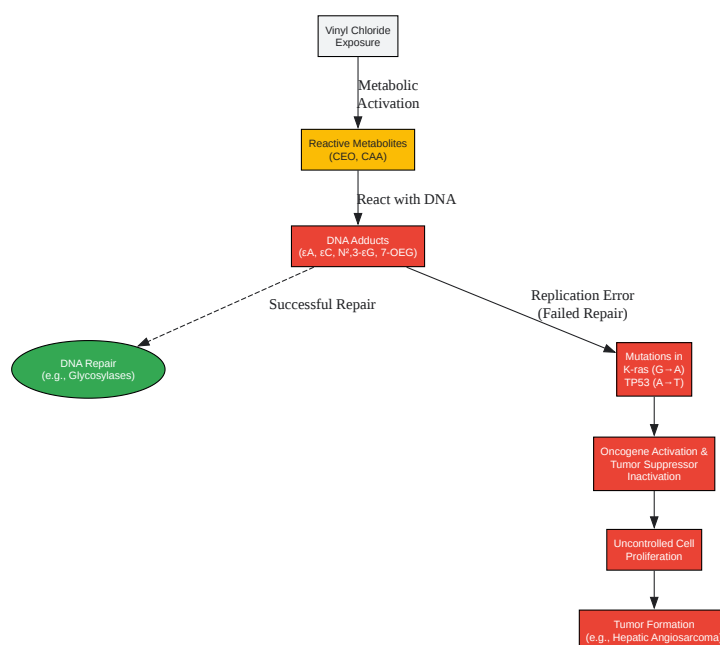
Tissue	7-(2-oxoethyl)guanine (OEG) (pmol/μmol guanine)	N ² ,3-ethenoguanine (EG) (pmol/μmol guanine)
Pups		
Liver	162 ± 36	1.81 ± 0.25
Kidney	29 ± 1	0.31 ± 0.02
Lung	20 ± 7	0.21 ± 0.08
Dams		
Liver	43 ± 7	0.47 ± 0.14
Lung	20 ± 5	0.27 ± 0.03

2.2. Mutagenesis and Oncogene Activation

The persistence of etheno adducts can lead to specific mutational signatures in critical genes, such as the TP53 tumor suppressor gene and the K-ras proto-oncogene.[12] Studies of **vinyl chloride**-associated human liver tumors have identified characteristic mutations:

- K-ras: G → A transitions at codon 13.[12]
- TP53: A → T transversions.[12]

These mutations result in the activation of oncogenes and inactivation of tumor suppressor genes, disrupting normal cell cycle control and promoting uncontrolled cell proliferation, which ultimately leads to tumor formation.[2][12]



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Caption: Molecular pathway from **vinyl chloride** exposure to carcinogenesis.

Carcinogenicity in Experimental Animals

Extensive studies in rodents have confirmed the carcinogenicity of **vinyl chloride** and its metabolites, providing crucial models for understanding its mechanism of action.^[14]

3.1. Carcinogenicity of **Vinyl Chloride**

Inhalation and oral exposure to **vinyl chloride** have been shown to cause tumors in multiple organs in rats, mice, and hamsters. The most common tumor type observed is hepatic angiosarcoma, mirroring the primary cancer seen in exposed humans.^[4]

Table 2: Summary of **Vinyl Chloride** Carcinogenicity in Rodents

Species (Strain)	Route	Exposure Concentration/Dose	Duration	Key Tumor Sites	Reference(s)
Rat (Sprague-Dawley)	Inhalation	5-5,000 ppm	Chronic	Liver (Angiosarcoma, HCC), Zymbal's Gland Carcinoma, Nephroblastoma, Mammary Gland Carcinoma	[3]
Mouse	Inhalation	50-2,500 ppm	Chronic	Liver (Angiosarcoma), Lung Adenoma, Mammary Gland Carcinoma	[3]
Hamster	Inhalation	Not Specified	Not Specified	Liver (Hemangiosarcoma), Stomach Adenoma, Skin Tumors	[4]

3.2. Carcinogenicity of Metabolites

Direct administration of **vinyl chloride** metabolites has been used to confirm their role as ultimate carcinogens.

- Chloroethylene Oxide (CEO): When administered via subcutaneous injection to mice, CEO induced fibrosarcomas at the injection site.[2] In an initiation-promotion skin painting study, a

single application of CEO followed by repeated applications of a promoter (12-O-n-tetradecanoylphorbol-13-acetate) resulted in skin papillomas and carcinomas.[15][16]

- Chloroacetaldehyde (CAA): In the same skin initiation-promotion experiment, CAA did not produce a significant increase in tumors, supporting the hypothesis that CEO is the more critical ultimate carcinogen.[15][16] However, long-term administration of CAA in drinking water to male B6C3F1 mice (17 mg/kg/day for 104 weeks) did result in a significant increase in the prevalence of hepatic tumors (carcinomas and adenomas).[17]

Table 3: Carcinogenicity of **Vinyl Chloride** Metabolites in Mice

Compound	Test System (Species)	Protocol	Tumor Incidence	Reference(s)
Chloroethylene Oxide	Subcutaneous Injection (Mouse)	Repeated s.c. administration at maximum tolerated dose.	Induced local fibrosarcomas.	[2][16]
Chloroethylene Oxide	Skin Initiation-Promotion (Mouse)	Single dose followed by promoter for 42 weeks.	Increased incidence of skin papillomas and carcinomas.	[15][16]
Chloroacetaldehyde	Skin Initiation-Promotion (Mouse)	Single dose followed by promoter for 42 weeks.	No significant increase in tumors.	[15]
Chloroacetaldehyde	Drinking Water (Male B6C3F1 Mouse)	0.1 g/L (17 mg/kg/day) for 104 weeks.	38% combined hepatic adenomas and carcinomas vs. 15% in controls.	[17]

Human Carcinogenicity

The link between **vinyl chloride** and cancer in humans was first established in the 1970s with reports of hepatic angiosarcoma, an extremely rare cancer in the general population, among

PVC production workers.[\[2\]](#)[\[5\]](#)

Subsequent large-scale epidemiological studies of occupationally exposed cohorts have solidified this association. A mortality update through 2013 of a major US industry-wide cohort found significantly elevated risks for liver cancers.[\[18\]](#)

Table 4: Liver Cancer Mortality in a US **Vinyl Chloride** Worker Cohort (Update through 2013)

Cause of Death	Standardized Mortality Ratio (SMR)	95% Confidence Interval (CI)
All Liver Cancer	2.87	2.40 - 3.40

An SMR greater than 1.0 indicates a higher mortality rate than expected in the general population.

Internal analysis of this cohort demonstrated a strong dose-response relationship between cumulative **vinyl chloride** exposure and the risk of both Angiosarcoma of the Liver (ASL) and Hepatocellular Carcinoma (HCC).[\[18\]](#)

Cumulative VC Exposure (ppm-years)	Hazard Ratio (HR) for ASL (95% CI)	Hazard Ratio (HR) for HCC (95% CI)
≥865	36.3 (13.1 - 100.5)	-
≥2271	-	5.3 (1.6 - 17.7)

A Hazard Ratio greater than 1.0 indicates an increased risk of the outcome in the exposed group compared to a low-exposure reference group.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments.

5.1. Rodent Inhalation Bioassay (General Protocol)

- Test System: Male and female Sprague-Dawley rats and Swiss mice.[3]
- Administration: Whole-body inhalation exposure to **vinyl chloride** gas.
- Exposure Regimen: Typically 4-7 hours per day, 5 days per week.
- Dose Levels: A range of concentrations, often from 1 ppm to several thousand ppm, plus a control group exposed to filtered air.[3]
- Duration: Chronic studies typically last for the lifetime of the animal (e.g., 104 weeks).
- Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
- Endpoint Analysis: At the end of the study, a complete necropsy is performed. All major organs and any visible lesions are preserved. Tissues are processed for histopathological examination by a veterinary pathologist to identify and classify neoplastic and non-neoplastic lesions. Tumor incidence is statistically compared between exposed and control groups.

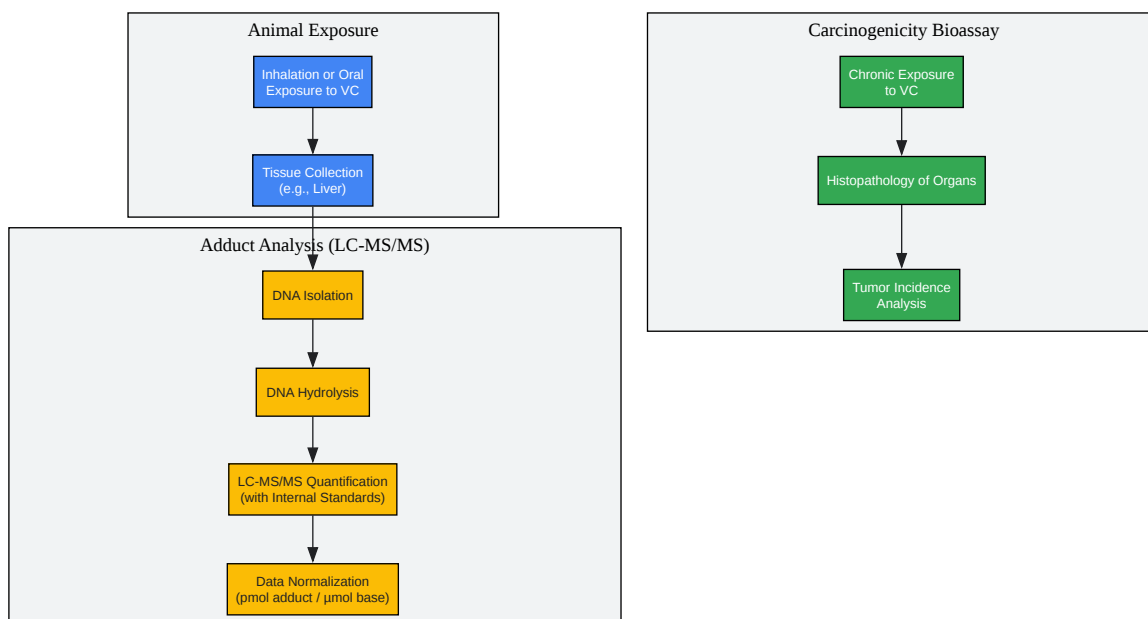
5.2. Mouse Skin Initiation-Promotion Assay

- Test System: Female ICR/Ha Swiss mice.[15][16]
- Initiation Phase: A single topical application of the test compound (e.g., chloroethylene oxide, chloroacetaldehyde) dissolved in a suitable solvent (e.g., acetone) to a shaved area of the dorsal skin.
- Promotion Phase: Beginning approximately one week after initiation, the promoter (e.g., 12-O-n-tetradecanoylphorbol-13-acetate, TPA) is applied topically to the same skin area, typically 3 times per week.
- Duration: The promotion phase continues for an extended period, such as 42 weeks.[15]
- Observation: The skin application site is observed weekly for the appearance, number, and size of tumors (papillomas).
- Endpoint Analysis: At termination, skin tumors are histopathologically examined to confirm diagnoses (e.g., papilloma, carcinoma). The tumor incidence and multiplicity (tumors per

animal) are compared between groups.

5.3. DNA Adduct Analysis via LC-MS/MS

- **Sample Collection:** Following exposure, animals are euthanized, and target tissues (e.g., liver) are immediately collected and frozen.
- **DNA Isolation:** Genomic DNA is isolated from the tissues using standard enzymatic digestion (proteinase K, RNases) and phenol-chloroform extraction or commercial kits.
- **DNA Hydrolysis:** The purified DNA is hydrolyzed to its constituent nucleosides or bases using enzymatic (e.g., nuclease P1, alkaline phosphatase) or chemical (e.g., acid) methods.
- **Quantification:** The hydrolyzed sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable isotope-labeled internal standards for each adduct of interest (e.g., [$^{13}\text{C}_2$]-N²,3-ethenoguanine) are added to the sample for accurate quantification. The instrument is operated in selected reaction monitoring (SRM) mode to detect the specific parent-to-daughter ion transitions for each adduct, providing high sensitivity and specificity.
[\[19\]](#)
- **Data Normalization:** Adduct levels are typically expressed relative to the amount of the corresponding normal DNA base (e.g., pmol of adduct per μmol of guanine).



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Caption: General experimental workflow for **vinyl chloride** studies.

Conclusion

The carcinogenicity of **vinyl chloride** is a multi-step process initiated by metabolic activation via CYP2E1 in the liver. The resulting metabolites, primarily chloroethylene oxide, are potent electrophiles that form promutagenic DNA adducts. Failure of cellular DNA repair mechanisms to remove these adducts leads to characteristic mutations in critical oncogenes and tumor suppressor genes, such as K-ras and TP53. This sequence of molecular events disrupts cellular homeostasis and drives the development of tumors, most notably hepatic angiosarcoma. The consistency between findings in experimental animal models and epidemiological data from human cohorts provides a strong, coherent body of evidence detailing the carcinogenic hazard and mechanism of **vinyl chloride**.

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